molecular formula C13H15ClF3N3O B13741765 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride

4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B13741765
M. Wt: 321.72 g/mol
InChI Key: XIWCMXXCRVXNDT-UHFFFAOYSA-N
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Description

4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol . This compound is known for its unique chemical structure, which includes a hydrazino group, a propyl chain, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxy reagents under specific reaction conditions.

    Addition of the Propyl Chain: The propyl chain is added through alkylation reactions.

    Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine or its derivatives.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Condensation: The hydrazino group can participate in condensation reactions to form hydrazones or hydrazides.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:

    4-Hydrazino-2-propyl-7-methoxyquinoline Hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-Hydrazino-2-propyl-7-chloroquinoline Hydrochloride: Similar structure but with a chloro group instead of a trifluoromethoxy group.

    4-Hydrazino-2-propyl-7-fluoroquinoline Hydrochloride: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H15ClF3N3O

Molecular Weight

321.72 g/mol

IUPAC Name

[2-propyl-7-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-5-4-9(7-11(10)18-8)20-13(14,15)16;/h4-7H,2-3,17H2,1H3,(H,18,19);1H

InChI Key

XIWCMXXCRVXNDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)NN.Cl

Origin of Product

United States

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